

What are the chemical and physical properties of phenylsilane?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phenylsilane*

Cat. No.: *B129415*

[Get Quote](#)

An In-depth Technical Guide to Phenylsilane

Introduction

Phenylsilane ($C_6H_5SiH_3$) is an organosilicon compound that is structurally analogous to toluene, with a silyl group substituting the methyl group.^[1] This colorless liquid is a versatile and important reagent in organic and organometallic chemistry, primarily utilized for its properties as a mild and selective reducing agent.^{[2][3]} Its unique reactivity, stemming from the polarized silicon-hydrogen bond, makes it a valuable tool in the synthesis of fine chemicals, pharmaceuticals, and advanced materials.^{[4][5]} This guide provides a comprehensive overview of the chemical and physical properties of **phenylsilane**, detailed experimental protocols, and a summary of its key applications for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

Phenylsilane is a clear, colorless liquid that is soluble in most common organic solvents.^{[1][6]} It is sensitive to air and moisture, reacting slowly with water.^{[3][6]} Upon heating, it can decompose to produce pungent fumes.^{[6][7]}

Table 1: Physical Properties of **Phenylsilane**

Property	Value	References
Molecular Formula	C ₆ H ₈ Si	[8][9]
Molecular Weight	108.21 g/mol	[8][9]
CAS Number	694-53-1	[8]
Appearance	Clear, colorless liquid	[4][6]
Density	0.877 g/mL at 25 °C	[4][9]
Boiling Point	119-121 °C	[1][6]
Melting Point	-64 to -68 °C	[4][10]
Flash Point	8 °C (46.4 °F) - closed cup	[8][9]
Refractive Index	n _{20/D} 1.510	[6][9]
Solubility	Soluble in organic solvents; reacts with water.	[1][6]
Vapor Pressure	19.2 mmHg at 25 °C	[10]

Table 2: Chemical Reactivity and Applications

Reaction Type	Description	References
Hydrosilylation	A key reaction involving the addition of the Si-H bond across a double or triple bond, often catalyzed by transition metals. It is a fundamental process in organic synthesis. [11]	
Reduction Agent	Phenylsilane is a mild reducing agent used for the reduction of various functional groups, including aldehydes, ketones, esters, and amides. [2] [6] [12] It offers advantages such as mild reaction conditions and good functional group tolerance. [2]	
Amidation Reagent	It serves as an active amidation reagent, facilitating the formation of amide bonds, which is crucial in peptide synthesis. [4]	
Desulfinylation	In the presence of a base like KOH, phenylsilane can be used for the desulfinylation of α -sulfinylesters. [11]	
Polymerization	It can undergo photopolymerization with monomers like methyl methacrylate (MMA). [9]	
Silicon Source	Used as a silicon source for the synthesis of silicon nanowires. [9]	

Experimental Protocols

Protocol 1: Synthesis of Phenylsilane

Phenylsilane can be synthesized by the reduction of phenyltrichlorosilane.^{[7][13]} A common laboratory-scale method involves the use of a reducing agent like lithium aluminum hydride in an anhydrous solvent.

Materials:

- Phenyltrichlorosilane ($C_6H_5SiCl_3$)
- Lithium aluminum hydride ($LiAlH_4$)
- Anhydrous tetrahydrofuran (THF)
- Dilute sulfuric acid
- Anhydrous sodium sulfate
- Round-bottom flask with a dropping funnel and reflux condenser
- Ice bath
- Separatory funnel
- Distillation apparatus

Procedure:

- In a dry, nitrogen-flushed round-bottom flask, a solution of lithium aluminum hydride in anhydrous THF is prepared and cooled in an ice bath.
- Phenyltrichlorosilane is slowly added dropwise from the dropping funnel to the stirred $LiAlH_4$ solution. The molar ratio of trichlorophenylsilane to the catalyst is controlled.^[14] The reaction is maintained at a temperature between -10 to 0 °C.^{[13][14]}
- The reaction progress is monitored by Thin-Layer Chromatography (TLC).^{[13][14]}

- Upon completion, the reaction mixture is carefully quenched by adding it to a dilute sulfuric acid solution under an ice bath.[13]
- The organic layer is separated using a separatory funnel.[13][14]
- The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the crude **phenylsilane** is purified by distillation to yield a clear, colorless liquid.[13]

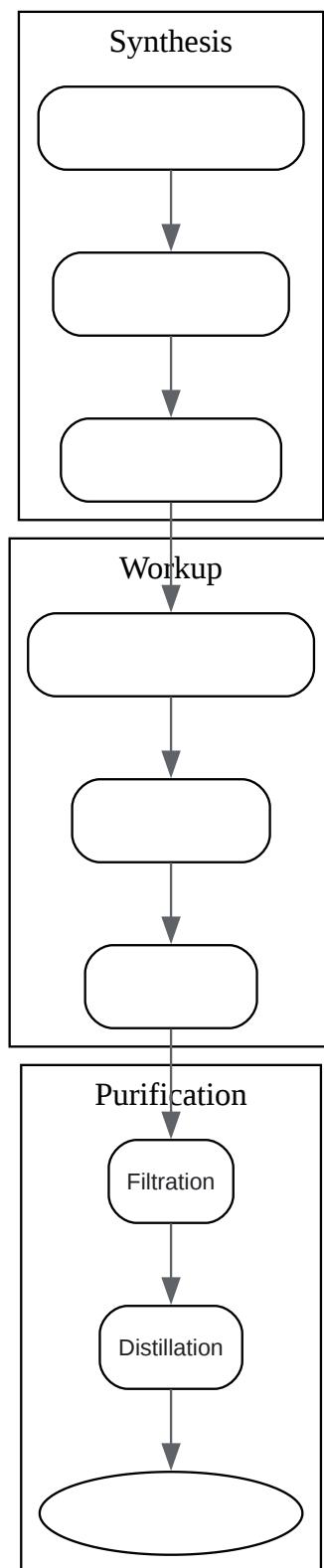
Protocol 2: Determination of Boiling Point (Thiele Tube Method)

The boiling point of **phenylsilane** can be determined using a small sample volume with the Thiele tube method.[15]

Materials:

- Phenylsilane** sample (~0.5 mL)
- Small test tube (e.g., 10x75 mm)
- Capillary tube (sealed at one end)
- Thermometer
- Thiele tube filled with mineral oil
- Bunsen burner or microburner
- Rubber band or wire to attach the test tube to the thermometer

Procedure:

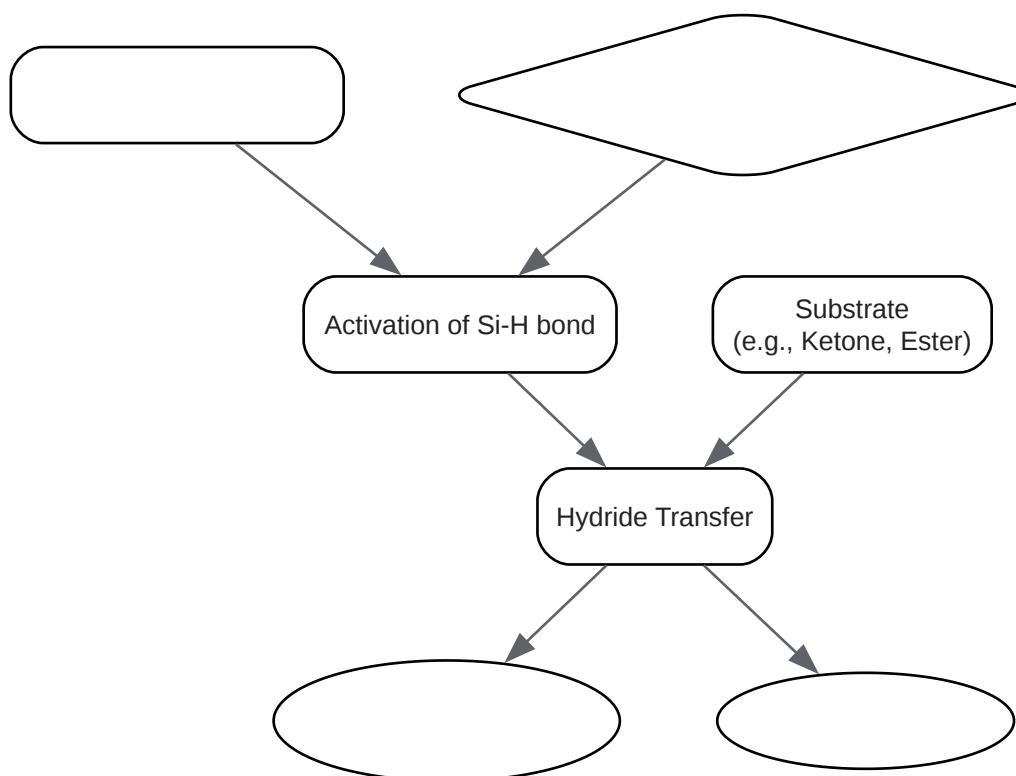

- A small amount of **phenylsilane** is placed in the small test tube.[15]
- The capillary tube is placed inside the test tube with the open end down.[15]

- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.[15]
- The thermometer and sample assembly are placed in the Thiele tube, with the side arm being heated gently and continuously with a burner.[15]
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.[15]
- Heating is stopped, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. [15]
- The atmospheric pressure should be recorded as it affects the boiling point.[15]

Logical Relationships and Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of **phenylsilane** involves a series of sequential steps, starting from the reaction of precursors to the final purification of the product.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification of **phenylsilane**.

Application as a Reducing Agent

Phenylsilane's utility as a reducing agent can be conceptualized as a process where it donates a hydride to a substrate, often facilitated by a catalyst.

[Click to download full resolution via product page](#)

Caption: Conceptual pathway of **phenylsilane** as a reducing agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylsilane - Wikipedia [en.wikipedia.org]
- 2. The reduction reactions of Phenylsilane - Chemicalbook [chemicalbook.com]
- 3. PHENYLSILANE | [gelest.com]

- 4. nbino.com [nbino.com]
- 5. nbino.com [nbino.com]
- 6. Phenylsilane | 694-53-1 [chemicalbook.com]
- 7. Phenylsilane | 694-53-1 [amp.chemicalbook.com]
- 8. Phenylsilane | 694-53-1 | FP45618 | Biosynth [biosynth.com]
- 9. Phenylsilane 97 694-53-1 [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. Phenylsilane as an effective desulfinylation reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenylsilane [organic-chemistry.org]
- 13. The Method for Preparing Phenyl Silane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 14. CN105801611A - Methods for preparing phenyl silane and diphenyl silane - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [What are the chemical and physical properties of phenylsilane?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129415#what-are-the-chemical-and-physical-properties-of-phenylsilane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com